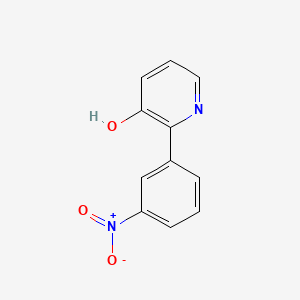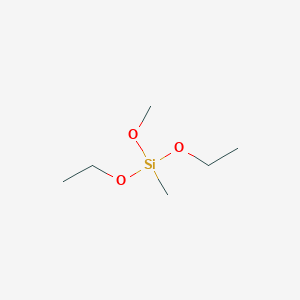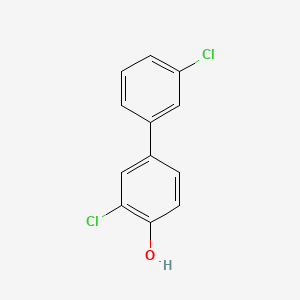
2-Chloro-4-(3-chlorophenyl)phenol, 95%
Overview
Description
2-Chloro-4-(3-chlorophenyl)phenol, 95% (2C4CPP) is an aromatic organochlorine compound that is widely used in various scientific research applications. It is a colorless solid that is soluble in water and is commonly used as a reagent in the synthesis of other compounds. It is also used as a catalyst in the production of pharmaceuticals, dyes, and other organic compounds. 2C4CPP has a wide range of applications in the scientific research field due to its unique properties, including its ability to form strong hydrogen bonds, its low toxicity, and its high solubility in a variety of solvents.
Scientific Research Applications
2-Chloro-4-(3-chlorophenyl)phenol, 95% has been used in various scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used as a catalyst in the production of polymers, as a reagent in organic reactions, and as a corrosion inhibitor. Additionally, 2-Chloro-4-(3-chlorophenyl)phenol, 95% has been used to study the structure and reactivity of other organic compounds and has been used in the synthesis of novel compounds.
Mechanism of Action
2-Chloro-4-(3-chlorophenyl)phenol, 95% is an aromatic organochlorine compound that is able to form strong hydrogen bonds. This allows it to interact with other molecules and form stable complexes. The formation of these complexes can lead to changes in the structure and reactivity of the molecules, which can be used to study the structure and reactivity of other compounds.
Biochemical and Physiological Effects
2-Chloro-4-(3-chlorophenyl)phenol, 95% is a low-toxicity compound and is generally considered to be safe for use in laboratory experiments. However, it is important to note that 2-Chloro-4-(3-chlorophenyl)phenol, 95% has been found to be toxic to some aquatic organisms and can be harmful if it is released into the environment. Therefore, it is important to take proper safety precautions when handling 2-Chloro-4-(3-chlorophenyl)phenol, 95%.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3-chlorophenyl)phenol, 95% has a number of advantages for use in laboratory experiments, including its low toxicity, its high solubility in a variety of solvents, and its ability to form strong hydrogen bonds. However, it is important to note that 2-Chloro-4-(3-chlorophenyl)phenol, 95% has been found to be toxic to some aquatic organisms and can be harmful if it is released into the environment. Therefore, it is important to take proper safety precautions when handling 2-Chloro-4-(3-chlorophenyl)phenol, 95%.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-4-(3-chlorophenyl)phenol, 95%. These include further research into its use as a catalyst in the production of pharmaceuticals, dyes, and other organic compounds, as well as its use as a reagent in organic reactions. Additionally, further research into the structure and reactivity of 2-Chloro-4-(3-chlorophenyl)phenol, 95% could lead to the development of novel compounds and the discovery of new applications for 2-Chloro-4-(3-chlorophenyl)phenol, 95%. Additionally, further research into the toxicity of 2-Chloro-4-(3-chlorophenyl)phenol, 95% could lead to the development of safer methods for handling and disposing of the compound.
Synthesis Methods
2-Chloro-4-(3-chlorophenyl)phenol, 95% is synthesized through a reaction between 2-chlorophenol and 3-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of around 80°C and a pressure of 1.0 atm. The reaction produces a mixture of 2-Chloro-4-(3-chlorophenyl)phenol, 95% and 4-chloro-2-(3-chlorophenyl)phenol. The mixture is then purified by recrystallization and the desired product is isolated.
properties
IUPAC Name |
2-chloro-4-(3-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHAARQQFBMIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202159 | |
| Record name | 2-Chloro-4-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-chlorophenyl)phenol | |
CAS RN |
53890-78-1 | |
| Record name | 3,3′-Dichloro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53890-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-chlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
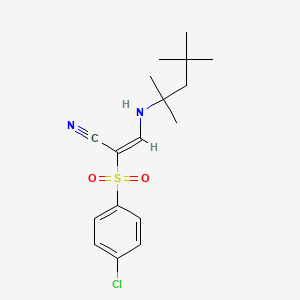
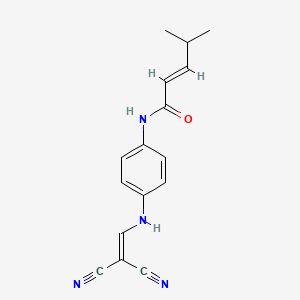

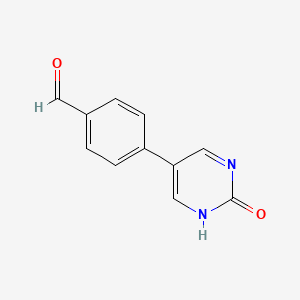

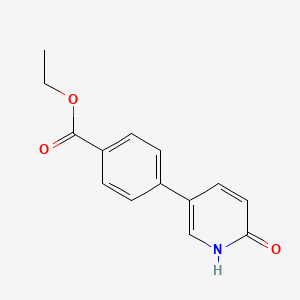

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)

